5-Methoxyisoindolin-1-one
Description
Significance of Isoindolin-1-ones in Drug Discovery
Isoindolin-1-one (B1195906) and its derivatives are of significant interest due to their presence in numerous naturally occurring bioactive molecules and designed pharmaceuticals. researchgate.netnih.gov The structural motif is a key pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This has made the isoindolin-1-one skeleton a critical component in drug discovery programs targeting various chronic diseases. nih.govx-mol.com For instance, certain derivatives have been investigated for their potential as sedative-hypnotic agents and as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is relevant in organ-protection models. jst.go.jpresearchgate.net
Overview of Isoindolin-1-one Derivatives in Chemical Research
The versatility of the isoindolin-1-one scaffold has led to extensive research into its synthesis and derivatization. clockss.org Chemists have developed numerous methods to create a diverse library of these compounds. Modifications at various positions of the bicyclic system have yielded a wide array of derivatives, including those with 3-methylene groups, which themselves show activities ranging from antimicrobial to anticancer. researchgate.net The development of synthetic methodologies, such as multicomponent reactions, ruthenium-catalyzed cyclizations, and ultrasonic-assisted syntheses, has expanded the accessibility and variety of isoindolin-1-one derivatives for chemical research. rsc.orgucl.ac.uk
Specific Focus on 5-Methoxyisoindolin-1-one in Academic Contexts
Within the broad family of isoindolin-1-ones, this compound (CAS No. 22246-66-8) serves as a valuable intermediate and building block in academic and industrial research. calpaclab.com The presence of the electron-donating methoxy (B1213986) group at the 5-position influences the electronic properties of the aromatic ring, which can affect its reactivity and biological interactions. This specific derivative is often used in the synthesis of more complex molecules and as a precursor for creating substituted isoindolinones with potential therapeutic applications. doi.org
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXUPZRABQQCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622226 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-66-8 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Methoxyisoindolin 1 One and Its Analogues
Classical and Contemporary Synthetic Routes to Isoindolin-1-ones
Palladium-Catalyzed Cyclization Reactions in Isoindolin-1-one (B1195906) Synthesis
Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the isoindolin-1-one framework, offering high efficiency and functional group tolerance. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, leading to the desired heterocyclic system.
One prominent approach involves the palladium-catalyzed C-H activation and functionalization. For instance, novel 3-hydroxyisoindolin-1-one derivatives have been synthesized through a palladium-catalyzed C-H activation strategy, highlighting the versatility of this method in creating complex isoindolinone structures. doi.org Another strategy utilizes the palladium-catalyzed coupling of methoxybenzamide derivatives to yield isoindolinones. lookchem.com The intramolecular cyclization of 2-iodobenzamides, facilitated by a palladium catalyst, provides an efficient route to 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions.
Furthermore, palladium-catalyzed intramolecular cyclization of alkynes and imines has been developed for the synthesis of indole (B1671886) derivatives, a reaction class that shares mechanistic features with isoindolinone synthesis. organic-chemistry.org The formation of lactams, including benzolactams, via palladium-catalyzed C-H carbonylation represents another significant advancement in this area. nih.gov This method often involves the ortho-palladation of a directing group, followed by CO insertion and subsequent intramolecular amination to form the lactam ring. nih.gov
| Starting Material | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Acetanilides and epoxides | Palladium catalyst | Regioselectively functionalized β-hydroxy products | rsc.org |
| N-methoxybenzamide derivatives | Pd catalyst | (Z)-3-Benzylidene-2-methoxyisoindolin-1-one | lookchem.com |
| 2-Iodobenzamides | Palladium catalyst | 3-Acyl isoindolin-1-ones | |
| o-Toluic acid | Pd(II) catalyst, CO | Dicarboxylic acids (via anhydride (B1165640) intermediate) | nih.gov |
Lithiation-Mediated Approaches for Substituted Isoindolin-1-ones
Lithiation has proven to be a valuable strategy for the functionalization and synthesis of substituted isoindolin-1-ones. This approach typically involves the deprotonation of an appropriate precursor with a strong lithium base, followed by reaction with an electrophile to introduce a substituent, and subsequent cyclization to form the isoindolin-1-one ring.
A notable example is the one-pot synthesis of 3-substituted isoindolin-1-ones through the lithiation of N'-benzyl-N,N-dimethylureas. In this method, treatment with tert-butyllithium (B1211817) (t-BuLi) generates a lithiated intermediate that can react with various electrophiles. The subsequent cyclization affords the desired isoindolin-1-one derivatives in high yields. This method offers a straightforward route to a range of substituted isoindolin-1-ones.
Nucleophilic Substitution and Cyclization Strategies for 5-Methoxyisoindolin-1-one Derivatives
Nucleophilic substitution reactions, coupled with a cyclization step, represent a classical and effective method for the synthesis of isoindolin-1-one derivatives, including those with a methoxy (B1213986) substituent. This strategy often involves the displacement of a leaving group by a nucleophile to construct a key bond, followed by an intramolecular reaction to form the heterocyclic ring.
A specific example is the synthesis of 6-methoxyisoindolin-1-one (B105799), a regioisomer of the target compound. The synthesis commences with the bromination of 3-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid. jocpr.com This is followed by a series of transformations, including a nucleophilic substitution reaction and a subsequent cyclization step, to afford the final 6-methoxyisoindolin-1-one product. jocpr.com The reaction of 5-chloroindolizines with sodium methoxide (B1231860) also demonstrates a successful nucleophilic substitution to produce 5-methoxyindolizines. nih.gov These examples underscore the utility of nucleophilic substitution in introducing the methoxy group onto the aromatic ring prior to or during the formation of the isoindolin-1-one core.
| Reaction Step | Reactants/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | 3-Methoxybenzoic acid, Br2, Acetic acid | 2-Bromo-5-methoxybenzoic acid | 53% | jocpr.com |
| Cyclization Precursor Formation | 2-Bromo-5-methoxybenzoic acid derivatives | Intermediate for cyclization | - | jocpr.com |
| Cyclization | Precursor, Raney Ni, H2, NaOH | 6-Methoxyisoindolin-1-one | 50% | jocpr.com |
Advanced Synthetic Techniques for this compound
Copper-Catalyzed Domino Reactions for (Z)-3-Methyleneisoindolin-1-ones and Related Structures
Copper-catalyzed domino reactions have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single operation. This strategy has been successfully applied to the synthesis of (Z)-3-methyleneisoindolin-1-ones, which are important analogues of this compound.
These domino reactions often involve a sequence of transformations, such as a Sonogashira coupling, followed by an intramolecular cyclization. For instance, the reaction of 2-halobenzamides with terminal alkynes in the presence of a copper catalyst and a suitable ligand can lead to the stereoselective formation of (Z)-3-methyleneisoindolin-1-ones. semanticscholar.orgbeilstein-journals.org The use of d-glucosamine as a green and efficient ligand for copper(I) has been reported to promote this transformation in a regio- and stereoselective manner. semanticscholar.org The reaction proceeds through a Sonogashira and Ullmann-type cross-coupling, followed by a copper(I)-promoted additive cyclization. semanticscholar.org These methods provide a powerful platform for generating a library of substituted 3-methyleneisoindolin-1-ones, potentially including those with a 5-methoxy substituent.
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. This technology has been effectively utilized in the synthesis of various heterocyclic compounds, including analogues of this compound.
A notable application is the efficient synthesis of a (Z)-3-methyleneisoindolin-1-one library from 2-bromobenzamides and terminal alkynes using a Cu(OAc)2·H2O/DBU catalytic system under microwave irradiation. beilstein-journals.org This method offers short reaction times and high stereoselectivity, making it suitable for the rapid generation of diverse analogues. beilstein-journals.org Microwave assistance has also been employed in the one-pot synthesis of hydantoins from L-amino acids, demonstrating its broad applicability in heterocyclic synthesis. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, as seen in the synthesis of tetrahydropyrimidine (B8763341) derivatives. These examples highlight the potential of microwave-assisted synthesis as a rapid and efficient tool for the preparation of this compound and its derivatives.
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Tetrahydropyrimidine derivatives | Conventional Heating | 20-24 hours | - | |
| Synthesis of Tetrahydropyrimidine derivatives | Microwave Irradiation | 22-24 minutes | - | |
| Synthesis of (Z)-3-Methyleneisoindolin-1-ones | Microwave Irradiation | 20 minutes | Good to moderate | beilstein-journals.org |
Palladium-Catalyzed Direct C–H Carbonylation Approaches to Benzolactams, including this compound
A significant advancement in the synthesis of benzolactams, such as this compound, is the palladium-catalyzed C-H carbonylation of free primary benzylamines. organic-chemistry.org This method offers an efficient route where the primary amine (-NH2) group acts as a chelating group, directing the C-H activation and subsequent carbonylation at the ortho position of the benzene (B151609) ring to form the lactam. organic-chemistry.org The reaction typically proceeds under an atmospheric pressure of carbon monoxide (CO), making it a more accessible approach compared to methods requiring high-pressure setups. organic-chemistry.org
The synthesis of this compound via this method was achieved in high yield. doi.org The reaction involves treating the corresponding primary benzylamine (B48309) with a palladium catalyst, an oxidant, and often an additive in a suitable solvent. For the synthesis of this compound, a 91% yield was reported using palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst, copper(II) trifluoroacetate (B77799) (Cu(TFA)2) hydrate (B1144303) as the oxidant, and m-trifluoromethylbenzoic acid as an additive in 1,2-dichloroethane (B1671644) (DCE) at 100°C for 12 hours. doi.org
This methodology has been applied to a variety of substituted benzylamines, demonstrating its versatility in producing a range of benzolactam derivatives. The conditions can be fine-tuned for different substrates, for instance, by adjusting the amount of oxidant or the choice of additive to optimize the yield. doi.org
| Product | Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Pd(OAc)₂ (10) | Cu(TFA)₂ hydrate (2.5) | m-CF₃PhCOOH (1.0) | DCE | 100 | 12 | 91 |
| Isoindolin-1-one | Pd(OAc)₂ (10) | Cu(TFA)₂ hydrate (2.5) | None | DCE | 100 | 12 | 89 |
| 5-Methylisoindolin-1-one | Pd(OAc)₂ (10) | Cu(TFA)₂ hydrate (2.5) | m-CF₃PhCOOH (1.0) | DCE | 100 | 16 | 75 |
| 5-Chloroisoindolin-1-one | Pd(OAc)₂ (10) | Cu(TFA)₂ hydrate (3.0) | F₅PhCOOH (1.0) | DCE | 100 | 16 | 85 |
Regioselective Synthesis and Functionalization of this compound
Strategies for Control of Substituent Introduction on the Isoindolinone Core
The ability to introduce substituents at specific positions of the isoindolinone core is crucial for developing new derivatives with desired properties. Various strategies have been developed to achieve regioselectivity.
One common approach involves the direct alkylation of carbanions generated from isoindolinones. acs.org To control the stereoselectivity of this alkylation at the C3 position, chiral auxiliaries attached to the nitrogen atom are often employed. For example, (R)- and (S)-tert-butylsulfinamides have been successfully used as chiral auxiliaries to direct the diastereoselective alkylation of the isoindolinone core. acs.org Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkylating agent yields 3-substituted isoindolinones with high diastereomeric ratios. acs.org
Another strategy for functionalization focuses on controlling reactions at other positions of the aromatic ring. For instance, the C5 position can be selectively functionalized by blocking the C2 position through silylation or by carefully controlling the reaction temperature. researchgate.net The introduction of substituents can also be guided by the inherent electronic properties of the starting materials. For example, in the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- doi.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines, the regioselectivity is controlled by the choice of reactants, demonstrating how reaction partners can dictate the position of substitution. rsc.org Furthermore, intramolecular cycloaddition reactions can be used to construct complex spiro-isoindolinone derivatives, where the substitution pattern is determined by the structure of the starting hydroxylactam derivative. nii.ac.jp
Synthesis of Dihydroxylated and Dimethoxylated Isoindolin-1-ones Related to this compound
The synthesis of isoindolin-1-ones bearing multiple hydroxyl or methoxy groups on the aromatic ring is of interest for creating analogues of this compound with potentially different biological activities.
A notable example is the synthesis of 5,6-dimethoxyisoindolin-1-one (B1590327) derivatives. One reported compound is 2-(3-chloropropyl)-5,6-dimethoxyisoindolin-1-one. doi.org While the specific synthesis of the parent 5,6-dimethoxyisoindolin-1-one is not detailed in the provided context, the synthesis of its N-alkylated derivative is documented as part of a larger synthetic effort. doi.org The presence of two methoxy groups at the C5 and C6 positions demonstrates the feasibility of creating such dimethoxylated scaffolds.
Reaction Mechanisms and Pathways of 5 Methoxyisoindolin 1 One Derivatives
Mechanistic Investigations of Isoindolin-1-one (B1195906) Formation Reactions
The construction of the isoindolin-1-one core is a central theme in heterocyclic chemistry, with numerous methods developed for its synthesis. Mechanistic studies have been crucial in optimizing these reactions and expanding their scope.
The formation of the isoindolin-1-one ring system proceeds through various reactive intermediates, the nature of which depends on the specific synthetic route.
Lithiation-Based Routes: In syntheses involving directed lithiation of precursors like N'-benzyl-N,N-dimethylureas, the reaction proceeds through a series of lithiated intermediates. A proposed mechanism involves initial lithiation, subsequent cyclization to form an anionic intermediate, followed by a second lithiation event before quenching with an electrophile. beilstein-journals.org
Multi-component Reactions: In the synthesis of 2-tetrazolylmethyl-isoindolin-1-ones from furan-2-ylmethanamines and maleic anhydride (B1165640), the reaction pathway involves a complex series of potential intermediates. These include Diels-Alder cycloadducts and N-acylated species. acs.org Protonation of these adducts by acids like p-toluenesulfonic acid (PTSA) can lead to further intermediates that dehydrate to form the final product. acs.org
Palladium-Catalyzed Reactions: During Sonogashira cyclocarbonylative reactions of 2-ethynylbenzamides, the initial Sonogashira product is a key intermediate that undergoes in-situ cyclization. unipi.it Under certain conditions, an alternative pathway can occur, hypothesized to involve the formation of an allenyl species through the addition of the carbonyl oxygen to the alkyne's triple bond. unipi.it
From Hydroxyisoindolinones: 3-Hydroxyisoindolin-1-ones serve as stable precursors to highly reactive N-acyliminium (NAI) ions. rsc.orgresearchgate.net These cationic intermediates are pivotal, as they can be trapped by various nucleophiles to afford diverse 3-substituted isoindolin-1-ones. rsc.orgresearchgate.net
Cobalt-Catalyzed Cyclization: In cobalt-catalyzed reactions of 2-bromobenzamides with carbodiimides, the key intermediate is proposed to be a five-membered aza-cobalacycle complex. mdpi.com
BuLi-Mediated Cyclization: The synthesis of isoindolin-1-ones from 2-(1-alkynyl)benzamides using n-BuLi is suggested to proceed through either a vinylic anion or an intimate ion pair intermediate. acs.org
A summary of key reaction intermediates is presented below.
| Reaction Type | Proposed Intermediate(s) | Reference |
|---|---|---|
| Lithiation of N'-benzyl-N,N-dimethylureas | Cyclized anionic species, dilithiated intermediates | beilstein-journals.org |
| Sonogashira Cyclocarbonylation | Sonogashira product, Allenyl species | unipi.it |
| From 3-hydroxyisoindolin-1-ones | N-acyliminium (NAI) ions | rsc.orgresearchgate.net |
| Cobalt-Catalyzed Cyclization | Five-membered aza-cobalacycle | mdpi.com |
| BuLi-Mediated Iodoaminocyclization | Vinylic anion or intimate ion pair | acs.org |
Catalysts and their associated ligands are fundamental to achieving efficiency and selectivity in isoindolin-1-one synthesis. Transition metals, in particular, have enabled novel synthetic pathways. researchgate.net
Transition Metal Catalysis: A wide array of transition metals, including palladium, rhodium, iridium, cobalt, and copper, are employed. researchgate.netorganic-chemistry.org For instance, platinum nanowires catalyze reductive C-N coupling, while iridium catalysts are used for oxidative annulation of benzamides. organic-chemistry.org
Ligand Effects: Ligands play a critical role in modulating the reactivity and selectivity of the metal center. Electronically tunable cyclopentadienyl (B1206354) ligands have enabled rhodium-catalyzed enantioselective reactions. organic-chemistry.org Phosphines and N-heterocyclic carbenes (NHCs) are also commonly used to improve reaction efficiency. researchgate.net Chiral ligands, such as Bn-Biox, have been used in nickel-catalyzed reactions to induce excellent enantioselectivities. organic-chemistry.org
Cobalt and Silver Systems: In the oxidative annulation of benzamides with alkenes, a catalytic system composed of Co(OAc)₂ with an oxidant like Mn(OAc)₂ or AgOPiv has proven effective. acs.org Mechanistic studies point towards a carboxylate-assisted C-H cobaltation step being kinetically relevant. acs.org
Bimetallic Systems: Synergistic effects are observed with bimetallic combinations. A base derived from LiTMP (2,2,6,6-tetramethylpiperidino) and zinc chloride can be used for deprotometallation-functionalization sequences, where the zinc salt acts as an in-situ trap for the initially formed organolithium species. univ-rennes.fr
Copper-Catalyzed Syntheses: Copper catalysis is a versatile tool in organic synthesis. In the context of isoindolinones and related heterocycles, it facilitates various transformations. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime click reaction. organic-chemistry.org The mechanism involves the generation of an active Cu(I) species, which coordinates to the alkyne. organic-chemistry.orgbeilstein-journals.org This coordination facilitates the reaction with an azide, leading to a copper triazolide intermediate which, upon protonolysis, yields the triazole product. nih.gov In the oxidation of N-substituted isoindolinones to phthalimides, a plausible mechanism involves the interconversion of Cu(II) and Cu(I) species. arkat-usa.org The reaction is initiated by tert-butyl hydroperoxide (TBHP), leading to the formation of a radical intermediate at the C3 position of the isoindolinone, which is then further oxidized to the imide. arkat-usa.org
Lithiation-Based Syntheses: Directed ortho-lithiation is a powerful strategy for functionalizing aromatic rings. The mechanism of this reaction is often described by the Complex Induced Proximity Effect (CIPE) model. benthamopenarchives.com In this model, the organolithium reagent first coordinates to a directing group (like the urea (B33335) in N'-benzyl-N,N-dimethylureas) to form a pre-lithiation complex. beilstein-journals.orgbenthamopenarchives.comwhiterose.ac.uk This complexation brings the base into close proximity to the ortho-proton, facilitating a regioselective deprotonation. benthamopenarchives.com An alternative, but related, concept is the "kinetically enhanced metalation" model. whiterose.ac.uk For the synthesis of 3-substituted isoindolin-1-ones, a proposed pathway involves the lithiation of a precursor like N'-(2-methoxybenzyl)-N,N-dimethylurea with t-BuLi. beilstein-journals.org This generates a lithiated intermediate that undergoes intramolecular cyclization. A subsequent lithiation of the newly formed ring, followed by reaction with an electrophile, yields the final product. beilstein-journals.org
| Synthetic Method | Key Mechanistic Feature | Description | Reference |
|---|---|---|---|
| Copper-Catalyzed Oxidation | Radical Formation | A Cu(II)/Cu(I) cycle coupled with TBHP generates a radical at the C3-position of the isoindolinone, leading to oxidation. | arkat-usa.org |
| Lithiation-Based Cyclization | Complex Induced Proximity Effect (CIPE) | An organolithium reagent coordinates to a directing group, forming a complex that directs deprotonation to a nearby position, followed by cyclization. | beilstein-journals.orgbenthamopenarchives.comwhiterose.ac.uk |
Reactivity Studies of 5-Methoxyisoindolin-1-one
The this compound core is a robust scaffold that allows for a variety of chemical modifications. Its reactivity is influenced by the interplay of the lactam functionality and the electron-donating methoxy (B1213986) group on the aromatic ring.
The isoindolinone core can be chemically modified at several positions, enabling the synthesis of a wide range of derivatives.
Oxidation to Phthalimides: A key transformation of the isoindolinone core is the selective oxidation of the benzylic methylene (B1212753) group (C3) to a carbonyl group, yielding the corresponding phthalimide (B116566). arkat-usa.org This reaction can be achieved using a catalytic system of copper(II) acetate (B1210297) and tert-butyl hydroperoxide (TBHP) in acetonitrile. arkat-usa.org
Transformations at the C3-Position: The C3 position is particularly amenable to modification. 3-Hydroxyisoindolin-1-ones, which can be generated via nucleophilic addition to 3-alkylidenephthalides, are versatile intermediates. rsc.orgresearchgate.net Through the formation of N-acyliminium ions, they can be converted into various 3-substituted derivatives by reaction with nucleophiles or transformed into 3-alkylideneisoindolin-1-ones via elimination. rsc.orgresearchgate.net
Intramolecular Cyclizations: 3-Substituted isoindolin-1-ones can serve as precursors for more complex heterocyclic systems. For example, derivatives bearing appropriate functionalities can undergo intramolecular cyclization to form cinnolines or 1,2,4-[e]-benzotriazines. nih.gov
N-Substitution: The nitrogen atom of the lactam can be functionalized through reactions such as N-arylation or N-alkylation, a common strategy in medicinal chemistry to modulate biological activity. nih.gov
Functional Group Manipulation on the Aromatic Ring: While the core reactions often focus on the heterocyclic portion, the methoxy group at the 5-position can also influence reactivity or be the target of transformation, such as ether cleavage.
The mechanisms governing the transformations of the isoindolinone scaffold are as important as those of its formation.
Mechanism of C3-Oxidation: The copper-catalyzed oxidation of the C3-methylene to a carbonyl proceeds via a plausible radical mechanism. arkat-usa.org The catalytic system generates reactive oxygen species from TBHP, which abstract a hydrogen atom from the C3 position to form a resonance-stabilized radical. This radical is then trapped by an oxygen species and further oxidized to the imide. arkat-usa.org The selectivity for this position is high, even in the presence of other potentially oxidizable sites like benzylic methyl groups. arkat-usa.org
Mechanism of C3-Substitution via N-Acyliminium Ions: The conversion of 3-hydroxyisoindolin-1-ones to other derivatives relies on the acid-catalyzed generation of an electrophilic N-acyliminium (NAI) ion. rsc.orgresearchgate.net This intermediate is formed by the protonation of the hydroxyl group, followed by the loss of water. The resulting NAI ion is a potent electrophile that readily reacts with a range of nucleophiles in an addition reaction (Pathway A). In the absence of a suitable external nucleophile, it can undergo a β-elimination reaction to yield a 3-alkylideneisoindolin-1-one (Pathway B). rsc.org
Compound Index
| Compound Name |
|---|
| This compound |
| N'-benzyl-N,N-dimethylurea |
| p-Toluenesulfonic acid (PTSA) |
| 2-Ethynylbenzamide |
| 3-Hydroxyisoindolin-1-one |
| N-acyliminium (NAI) ion |
| 2-Bromobenzamide |
| Carbodiimide |
| 2-(1-Alkynyl)benzamide |
| n-Butyllithium (n-BuLi) |
| tert-Butyllithium (B1211817) (t-BuLi) |
| Co(OAc)₂ (Cobalt(II) acetate) |
| Mn(OAc)₂ (Manganese(II) acetate) |
| AgOPiv (Silver pivalate) |
| LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) |
| Zinc chloride |
| Copper(II) acetate |
| tert-Butyl hydroperoxide (TBHP) |
| Phthalimide |
| N'-(2-methoxybenzyl)-N,N-dimethylurea |
| 3-Alkylidenephthalide |
| 3-Alkylideneisoindolin-1-one |
| Cinnoline |
| 1,2,4-[e]-Benzotriazine |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Methoxyisoindolin-1-one and Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the molecular structure of this compound.
In one study, the ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃) showed distinct signals corresponding to its protons. doi.org The aromatic protons appear as a doublet at δ 7.76 (J = 8.4 Hz), a doublet of doublets at δ 6.99 (J = 8.4, 2.2 Hz), and a singlet at δ 6.94. doi.org A broad singlet at δ 7.61 is attributed to the NH proton. doi.org The methylene (B1212753) protons (CH₂) of the isoindolinone ring resonate as a singlet at δ 4.41, and the methoxy (B1213986) group (OCH₃) protons appear as a singlet at δ 3.86. doi.org
The ¹³C NMR spectrum provides complementary information. doi.org Key signals include the carbonyl carbon at δ 172.2, the carbon bearing the methoxy group at δ 163.1, and other aromatic carbons at δ 146.3, 125.1, 124.9, 115.0, and 105.7. doi.org The methylene carbon appears at δ 45.8, and the methoxy carbon resonates at δ 55.8. doi.org
For the N-acetylated analogue, 2-Acetyl-5-methoxyisoindolin-1-one, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the aromatic protons between δ 8.03 and 7.96, and another multiplet between δ 6.81 and 6.74. rsc.org The methylene protons appear as a quartet at δ 4.64 (J = 8.5 Hz), the methoxy protons as a singlet at δ 3.85, and the acetyl methyl protons as a singlet at δ 2.61. rsc.org The corresponding ¹³C NMR spectrum displays signals for the two carbonyl groups at δ 165.11 and 163.22, and the methoxy group at δ 55.50. rsc.org
Table 1: ¹H and ¹³C NMR Data for this compound and an Analogue
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| This compound | CDCl₃ | 7.76 (d, J=8.4 Hz, 1H), 7.61 (br s, 1H), 6.99 (dd, J=8.4, 2.2 Hz, 1H), 6.94 (s, 1H), 4.41 (s, 2H), 3.86 (s, 3H) | 172.2, 163.1, 146.3, 125.1, 124.9, 115.0, 105.7, 45.8, 55.8 | doi.org |
| 2-Acetyl-5-methoxyisoindolin-1-one | CDCl₃ | 8.03–7.96 (m, 1H), 6.81–6.74 (m, 2H), 4.64 (q, J=8.5 Hz, 2H), 3.85 (s, 3H), 2.61 (s, 3H) | 165.11, 163.22, 144.25, 133.71, 123.47 (d, J=76.3 Hz), 119.82, 117.31, 111.35, 60.44 (q, J=36.6 Hz), 55.50, 22.57 | rsc.org |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning NMR signals and elucidating complex structural features. While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques to its analogues demonstrates their utility.
For instance, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. journalajocs.com The analysis of a 2D-COSY spectrum of an isoindoline-1,3-dione derivative showed clear correlations between neighboring protons. journalajocs.com Similarly, the HSQC spectrum of the same compound indicated correlations between protons and their directly attached carbons, which is crucial for assigning the ¹³C spectrum. journalajocs.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly important for determining stereochemistry and spatial relationships between atoms that are close in space but not necessarily bonded. libretexts.org A NOESY experiment shows through-space interactions, which can distinguish between stereoisomers. libretexts.org For example, in a study of (E)-2-Benzyl-3-ethylideneisoindolin-1-one, a NOESY spectrum was used to confirm the geometry of the double bond by observing the spatial proximity of specific protons. publish.csiro.au This technique is essential for confirming the three-dimensional structure of molecules. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For 2-Acetyl-5-methoxyisoindolin-1-one, HRMS (ESI) analysis showed a calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of 190.0862, with the found value being 190.0862, confirming the molecular formula C₁₁H₁₂NO₂. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In isoindolinone derivatives, characteristic IR absorption bands include those for the N-H and C=O stretching vibrations. acs.orgnih.gov The carbonyl (C=O) group of the lactam ring typically shows a strong absorption band in the region of 1650-1700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aza boron-pyridyl-isoindoline analogues have been shown to exhibit broad and intense absorption bands in their UV-Vis spectra, which are influenced by the electronic structure of the fused ring systems. core.ac.ukrsc.org
X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the search results, the structures of several isoindolinone analogues have been determined using this technique.
For example, the crystal structure of entonalactam A, an isoindolinone derivative, was determined by single-crystal X-ray diffraction, which confirmed the structure assigned by NMR and MS data. nih.gov Similarly, the structures of various aza boron-pyridyl-isoindoline analogues and spiropyrroloquinoline-isoindolinone have been confirmed by X-ray crystallography, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. core.ac.ukrsc.orgrsc.org These studies on analogues provide valuable insights into the likely solid-state conformation and packing of this compound.
Theoretical and Computational Chemistry Studies of 5 Methoxyisoindolin 1 One
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations provide insight into its behavior over time. nih.govbnl.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. mdpi.comlumi-supercomputer.eu
For 5-Methoxyisoindolin-1-one, MD simulations can:
Explore Conformational Space: The isoindolinone ring is largely planar, but the methoxy (B1213986) substituent can rotate. MD simulations can reveal the preferred rotational conformations (rotamers) of the methoxy group and assess the flexibility of the five-membered lactam ring.
Analyze Solvation: By simulating the molecule in a box of water molecules, MD can predict its solvation structure and dynamics, which are crucial for understanding its solubility and bioavailability.
Conformational analysis complements MD by systematically mapping the potential energy surface of the molecule as a function of its rotatable bonds. libretexts.org Using quantum chemical methods like DFT, the energy of different conformations can be calculated to identify the most stable, low-energy structures. researchgate.net For this compound, this would involve calculating the energy as a function of the torsion angle of the C-O bond of the methoxy group to determine the rotational barrier and the most stable orientation relative to the aromatic ring. nih.gov
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for mapping out the detailed step-by-step pathway of a chemical reaction. smu.edu By locating the transition states (the energy maxima along a reaction coordinate) and any intermediates (local energy minima), researchers can build a complete energy profile for a proposed mechanism. rsc.org
For this compound, this could be applied to:
Synthesis Reactions: Elucidating the mechanism of its formation, for example, through the cyclization of a substituted benzoic acid derivative.
Metabolic Reactions: Predicting how enzymes like cytochrome P450 might metabolize the compound, for instance, through O-demethylation of the methoxy group or hydroxylation of the aromatic ring.
Chemical Degradation: Understanding its stability and potential degradation pathways under various conditions.
DFT is the most common method for these studies. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's feasibility (thermodynamics) and rate (kinetics) can be estimated. Kinetic and mechanistic studies on related platinum-isoindoline complexes have successfully used DFT to support an associative mechanism for substitution reactions, highlighting the power of this approach. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
A QSAR study for this compound and its analogs would involve several steps:
Data Set Assembly: A collection of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). walisongo.ac.id
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that relates the descriptors to the biological activity. walisongo.ac.idnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov
Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. qsartoolbox.org
| Compound | R1 | LogP | Molecular Weight (g/mol) | HOMO (eV) | Experimental pIC50 |
|---|---|---|---|---|---|
| 1 (Parent) | -H | 1.5 | 163.17 | -7.1 | 5.2 |
| 2 | -F | 1.6 | 181.16 | -7.3 | 5.5 |
| 3 | -Cl | 2.1 | 197.62 | -7.4 | 5.9 |
| 4 | -CH3 | 2.0 | 177.20 | -6.9 | 5.4 |
| 5 | -NO2 | 1.4 | 208.17 | -8.0 | 6.3 |
Note: This table is a fictional representation to illustrate the type of data used in a QSAR study. R¹ represents a substitution on the aromatic ring. pIC₅₀ = -log(IC₅₀).
Future Directions and Research Perspectives for 5 Methoxyisoindolin 1 One
Development of Novel Synthetic Methodologies for Diversification
While classical methods for the synthesis of isoindolinones are well-established, the future of 5-Methoxyisoindolin-1-one research will likely focus on the development of more efficient, atom-economical, and versatile synthetic strategies to enable rapid diversification of the core structure. Modern catalytic methods are expected to play a pivotal role in this endeavor.
Key areas for future synthetic development include:
Transition Metal-Catalyzed C-H Activation: Direct functionalization of the aromatic and lactam rings of this compound through C-H activation is a promising avenue. nih.govbohrium.comnih.govrudn.ru Rhodium(III) and Palladium(II)-catalyzed reactions, for instance, could enable the introduction of a wide range of substituents at various positions, bypassing the need for pre-functionalized starting materials. nih.govbohrium.comresearchgate.netnih.gov This approach offers a streamlined path to novel analogues with diverse properties.
Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new reaction pathways for the derivatization of this compound under mild conditions. mdpi.comnih.govbeilstein-journals.orgyoutube.com This methodology is particularly powerful for generating radical intermediates, which can participate in a variety of bond-forming reactions that are often challenging to achieve with traditional methods.
Late-Stage Functionalization: Developing methodologies for the late-stage functionalization of the this compound core would be highly valuable for drug discovery programs. These strategies would allow for the rapid modification of complex, biologically active molecules, facilitating the exploration of structure-activity relationships (SAR).
| Synthetic Strategy | Potential Advantages | Relevant Catalyst Classes |
| C-H Activation | High atom economy, reduced synthetic steps | Rhodium, Palladium, Ruthenium |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Iridium, Ruthenium, Organic Dyes |
| Cascade Reactions | Increased molecular complexity in a single step | Palladium, Rhodium |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques
A deeper understanding of the fundamental chemical and physical processes of this compound at the molecular level is crucial for its rational design in various applications. While currently an unexplored area for this specific compound, advanced spectroscopic techniques offer exciting prospects for future research.
Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy could be employed to study the excited-state dynamics of this compound and its derivatives. unimelb.edu.aursc.orgnih.govwarwick.ac.uk This would be particularly relevant if the molecule is developed for applications in photochemistry or as a photosensitizer. Understanding the lifetimes and decay pathways of its excited states is key to optimizing its performance in light-driven processes.
Single-Molecule Spectroscopy: Probing the behavior of individual this compound molecules could provide unprecedented insights into its chemical reactivity and interactions. For example, single-molecule techniques could be used to study the dynamics of its potential tautomerism (lactam-lactim) or its binding kinetics to a biological target. nih.govnih.gov While technically challenging, such studies can reveal heterogeneous behaviors that are averaged out in ensemble measurements.
Future research in this area would represent a significant leap in the fundamental understanding of the isoindolinone scaffold.
Integration of Computational Design with Experimental Synthesis for Targeted Properties
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives with tailored properties for specific applications.
Structure-Based and Ligand-Based Drug Design: Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to design novel this compound derivatives with high affinity and selectivity for specific biological targets. mdpi.comfrontiersin.orgnih.govsciencepublishinggroup.com For instance, the isoindolin-1-one (B1195906) scaffold has been identified as a promising starting point for the development of kinase inhibitors. nih.gov In silico screening of virtual libraries of this compound analogs against various kinase targets could identify promising candidates for synthesis and biological evaluation.
Prediction of Physicochemical Properties: Computational tools can predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability for virtual derivatives of this compound. This allows for the prioritization of compounds with favorable drug-like properties before committing to their chemical synthesis, thereby saving time and resources.
| Computational Method | Application in this compound Research | Potential Outcome |
| Molecular Docking | Predicting binding modes to biological targets (e.g., kinases) | Identification of potent and selective inhibitors |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes | Understanding binding stability and conformational changes |
| QSAR | Correlating chemical structure with biological activity | Guiding the design of more active analogues |
| ADMET Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity | Selection of candidates with favorable pharmacokinetic profiles |
Exploration of New Biological Targets and Therapeutic Applications
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Future research will likely focus on expanding its biological activity profile beyond currently explored areas.
Kinase Inhibition: Building on recent studies that have identified isoindolin-1-ones as potential inhibitors of cyclin-dependent kinases (CDKs) like CDK7, a key target in cancer, future work could focus on designing and synthesizing this compound derivatives with enhanced potency and selectivity against a panel of cancer-related kinases. nih.gov
Neuroprotection: The "5-methoxy" substitution is present in various neuroactive compounds. nih.gov Investigating the potential neuroprotective effects of this compound and its derivatives in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease is a compelling future direction. nih.govmdpi.comnih.govfrontiersin.org The compound could be screened for its ability to inhibit processes like amyloid-beta aggregation, oxidative stress, or neuroinflammation.
Anti-inflammatory Activity: Given that many heterocyclic compounds exhibit anti-inflammatory properties, this compound could be evaluated for its ability to modulate key inflammatory pathways. mdpi.comnih.govresearchgate.netmdpi.com Screening in cellular and in vivo models of inflammation could uncover novel therapeutic potential.
Investigation of this compound in Materials Science or Catalysis
Beyond its potential in the life sciences, the chemical structure of this compound suggests possible applications in materials science and catalysis, which remain largely unexplored.
Organic Electronics: The fused aromatic and lactam ring system provides a rigid, planar-like core that could be functionalized to create novel organic semiconductors. researchgate.net By introducing appropriate electron-donating or -withdrawing groups, the electronic properties of this compound derivatives could be tuned for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Organocatalysis: The lactam moiety contains both a hydrogen bond donor (N-H) and acceptor (C=O), which could be exploited in the design of new organocatalysts. Derivatives of this compound could be designed to catalyze specific organic reactions through non-covalent interactions with substrates.
The exploration of these non-biological applications would represent a new and exciting chapter in the research of this versatile chemical compound.
Q & A
Q. What are the standard methods for synthesizing 5-Methoxyisoindolin-1-one, and how can purity be validated?
Methodological Answer: Synthesis typically involves cyclization reactions of substituted phthalic acid derivatives or reductive amination of methoxy-substituted precursors. Key steps include:
- Route 1 : Cyclization of 5-methoxyisophthalic acid derivatives using reagents like thionyl chloride or phosphorus oxychloride to form the isoindolinone core .
- Route 2 : Reductive amination of 5-methoxy-2-aminobenzaldehyde with ketones under hydrogenation conditions .
Q. Purity Validation :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
- Spectroscopy : Confirm via <sup>1</sup>H and <sup>13</sup>C NMR; key peaks include the carbonyl signal (δ ~170 ppm in <sup>13</sup>C) and methoxy proton resonance (δ ~3.8 ppm in <sup>1</sup>H) .
Table 1 : Comparison of Synthesis Routes
| Route | Starting Material | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 5-Methoxyisophthalic acid | POCl3 | 65–70% | 92–95% |
| 2 | 5-Methoxy-2-aminobenzaldehyde | H2/Pd-C | 50–55% | 88–90% |
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key peaks indicate structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm<sup>-1</sup>) and C-O (methoxy, ~1250 cm<sup>-1</sup>) .
- Mass Spectrometry : Molecular ion peak at m/z 163.17 (C9H9NO2<sup>+</sup>) with fragmentation patterns confirming the isoindolinone backbone .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination yields but require strict moisture control .
- Side-Product Analysis : Monitor by-products (e.g., dimerization products) via LC-MS and adjust reaction stoichiometry or quenching protocols .
Table 2 : Optimization Parameters for Reductive Amination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Higher yields, but risk of decomposition above 80°C |
| H2 Pressure | 3–5 bar | Lower pressures reduce over-reduction |
| Solvent | Ethanol/THF (3:1) | Balances solubility and reaction rate |
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Meta-Analysis Framework :
- Data Harmonization : Normalize activity metrics (e.g., IC50, EC50) across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Statistical Reconciliation : Apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, incubation times) .
- Experimental Replication :
- Reproduce key studies under controlled conditions, ensuring adherence to protocols for compound purity (>95%) and solvent selection (e.g., DMSO concentration ≤0.1% in cell assays) .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. Key Considerations :
- Address discrepancies in biological data by controlling for batch-to-batch variability in compound synthesis .
- Cross-reference structural analogs (e.g., 5-Bromo-3-hydroxyisoindolin-1-one) to identify structure-activity relationships (SAR) that explain divergent results .
Methodological Guidelines
- Ethical Compliance : Declare conflicts of interest and adhere to safety protocols for handling hazardous reagents (e.g., phosphorus oxychloride) as per SDS guidelines .
- Data Reproducibility : Archive raw spectral data (NMR, MS) and statistical scripts in supplementary materials to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
